molecular formula C8H13N3O B1342435 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 343246-64-0

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No. B1342435
CAS RN: 343246-64-0
M. Wt: 167.21 g/mol
InChI Key: ZIBMLRNNEACWHX-UHFFFAOYSA-N
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Description

The compound “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is a chemical compound with the empirical formula C8H13N3O . It is a part of the 1,2,4-oxadiazole family, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The FT-IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” can be complex and involve both oxidation and conjugation reactions . For example, the 2-methyl-1H-pyrrolo moiety underwent cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, including “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine”, exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Antibacterial Effects

Compounds of 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Anti-Trypanosomal Activity

1,2,4-Oxadiazole derivatives have been studied for their potential anti-trypanosomal activity . The probable mode of action of these synthesized compounds against Trypanosoma cruzi cysteine protease cruzain has been explored using molecular docking .

Anticancer Evaluation

1,2,4-Oxadiazole derivatives have been synthesized and evaluated for their anticancer properties . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used to evaluate these compounds .

Drug Discovery

1,2,4-Oxadiazole is an essential motif in drug discovery . It is incorporated in many experimental, investigational, and marketed drugs . The oxadiazole core can be used as an amide- or ester-like linker in the design of bioactive compounds .

Synthesis of Bioactive Compounds

1,2,4-Oxadiazole derivatives can be synthesized from different types of organic compounds at ambient temperature . These methods allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions .

Future Directions

The future directions for the research and development of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” could involve further exploration of its pharmacological properties and potential therapeutic applications . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMLRNNEACWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

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